![molecular formula C10H8N2O2 B1450842 [2,2'-Bipyridine]-5,5'-diol CAS No. 2326-78-5](/img/structure/B1450842.png)
[2,2'-Bipyridine]-5,5'-diol
Descripción general
Descripción
“[2,2’-Bipyridine]-5,5’-diol” is a variant of 2,2’-Bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine and its variants has been a subject of research. For instance, one study discusses the solid form screening and crystal structure prediction of two bipyridine isomers (2,2′- and 4,4 ′-), used as coformers and ligands in coordination chemistry . Another study describes the synthesis of an energetic Copper (II) complex based on 3,5 dinitrobenzoic acid (DNBA) and 2,2’ bipyridine .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine is characterized by two pyridyl (C5H4N) rings . The structure of the molecule impacts its physicochemical properties, including its shape, hydrophobicity, hydrogen bonding, and charge distribution .Chemical Reactions Analysis
2,2’-Bipyridine forms complexes with many transition metals . It is also used in the synthesis of energetic complexes, as described in a study where an energetic Copper (II) complex was synthesized from copper nitrate, DNBA, and 2,2’ bipyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine include its density, color, hardness, melting and boiling points, and electrical conductivity . It is also known to form various solid forms, including polymorphs, solvates, hydrates, or amorphous forms .Aplicaciones Científicas De Investigación
Inhibition of Prolyl Hydroxylase : [2,2'-Bipyridine]-5,5'-dicarboxylic acid derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. These compounds exhibit significant inhibitory activity, contributing to understanding the structure-activity relationships in enzyme inhibition (Hales & Beattie, 1993).
Optoelectronic Properties : Studies on 2,2'-bipyridine derivatives like 5-methyl-2,2'-bipyridine-3,3'-diol and others reveal their ground- and excited-state polarizabilities, highlighting their significance in optoelectronics (Wortmann et al., 1992).
Synthesis and Functionalization : Research on the scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its functionalization through Stille couplings demonstrates its application in creating complex ligands for various functional materials and molecular topologies (D'Souza et al., 2012).
Formation of Conjugated Metallo-Supramolecular Networks : The integration of 2,2‘-bipyridine moieties into conjugated polymers has been explored for the formation of conjugated metallo-supramolecular networks, showing potential in optoelectronic applications (Kokil et al., 2005).
H2S Removal in Metal-Organic Frameworks (MOFs) : The use of 2,2′-Bipyridine-5,5′-dicarboxylic acid in the synthesis of zirconium-based MOFs for H2S removal illustrates its role in enhancing the functionality of MOFs, particularly in environmental applications (Nickerl et al., 2014).
Photophysical Characteristics in Proton Transfer Lasing Systems : Derivatives of 2,2′-bipyridyl have been synthesized and investigated for their photophysical characteristics, indicating their potential as proton transfer laser dyes (Kaczmarek et al., 1991).
Investigations in Supramolecular Chemistry : The study of heteroleptic 5,5-disubstituted-2,2-bipyridine complexes of ruthenium(II) includes spectral, electrochemical, and structural investigations, highlighting their potential in supramolecular chemistry (Yang et al., 2001).
Catalytic Applications : A new bi-SO3H ionic liquid based on 2,2′-bipyridine has been introduced as a catalyst for the synthesis of various xanthene derivatives, showcasing its effectiveness in promoting chemical reactions (Shirini et al., 2014).
DNA-Binding and Biological Evaluation : Bipyridine-based cobalt (II) complexes have been synthesized for applications in molecular docking, DNA-binding, and biological evaluation, reflecting their importance in biological systems (Kondori et al., 2020).
Applications in Solar Cells : Research on Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids demonstrates their use in copper-based dye-sensitized solar cells, indicating their relevance in renewable energy technologies (Constable et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(5-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-9(11-5-7)10-4-2-8(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXMCQPHDPMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5,5'-diol | |
CAS RN |
2326-78-5 | |
| Record name | 2,2'-Bipyridine-5,5'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)
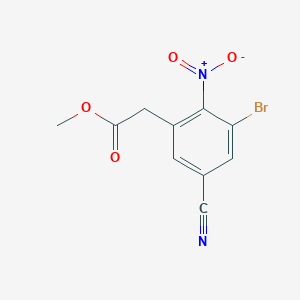
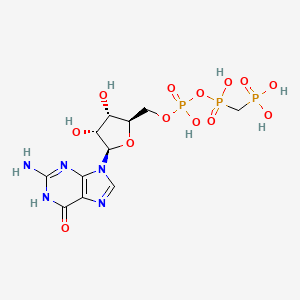
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
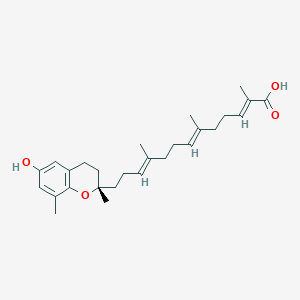


![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
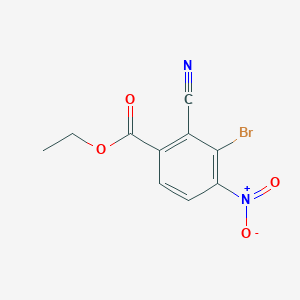

![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
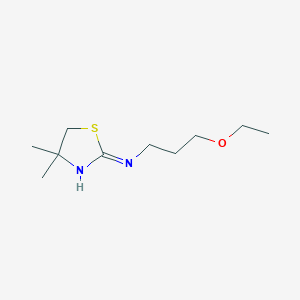
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)